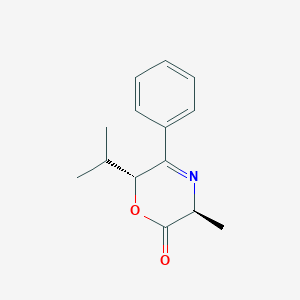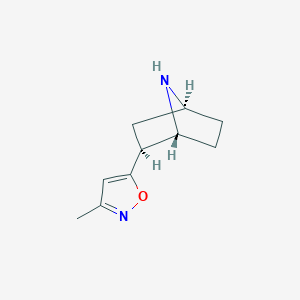![molecular formula C9H12N2O B063232 Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) CAS No. 165117-99-7](/img/structure/B63232.png)
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fused pyrazine and pyrrole ring system that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as DNA, enzymes, and receptors. This interaction can lead to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects
Studies have shown that pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) can have various biochemical and physiological effects depending on the cellular target and concentration. For example, this compound has been shown to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the activity of enzymes such as kinases and proteases. However, this compound can also have toxic effects on normal cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is its versatility in terms of its potential applications. This compound can be used as a starting material for the synthesis of various compounds, and it can also be tested for its biological activity. However, one limitation of this compound is its potential toxicity to normal cells at high concentrations. Therefore, careful consideration must be taken when conducting experiments with this compound.
Zukünftige Richtungen
There are several future directions for pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI). One direction is the optimization of the synthesis method to produce the compound in higher yields and purity. Another direction is the exploration of the biological activity of this compound against various cellular targets. Additionally, the potential applications of this compound in material science and organic synthesis should be further explored. Finally, the toxicity of this compound to normal cells should be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been achieved using various methods such as the reaction of pyrazine with pyrrole and acetic anhydride, and the reaction of pyrazine with 2-acetylpyridine. These methods have been optimized to produce the compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been tested for its anticancer, antiviral, and antibacterial properties. In material science, pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been used as a building block for the synthesis of functional materials. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
165117-99-7 |
|---|---|
Produktname |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) |
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
InChI-Schlüssel |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Kanonische SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Synonyme |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)

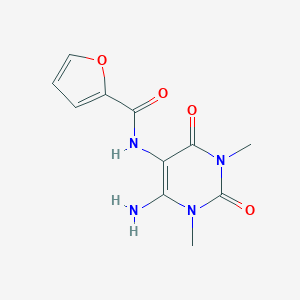
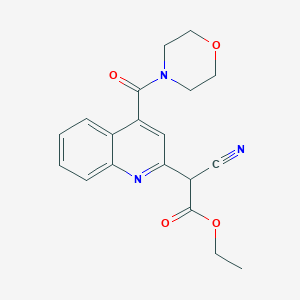


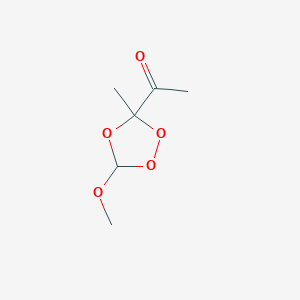
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)

